molecular formula C14H21N3OS B5699072 N-ethyl-4-(4-methoxyphenyl)-1-piperazinecarbothioamide

N-ethyl-4-(4-methoxyphenyl)-1-piperazinecarbothioamide

Cat. No. B5699072
M. Wt: 279.40 g/mol
InChI Key: VGSSAWBGJKTPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-(4-methoxyphenyl)-1-piperazinecarbothioamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazinecarbothioamide derivatives and has been found to exhibit inhibitory activity against glycogen synthase kinase-3 (GSK-3).

Mechanism of Action

The mechanism of action of N-ethyl-4-(4-methoxyphenyl)-1-piperazinecarbothioamide involves the inhibition of N-ethyl-4-(4-methoxyphenyl)-1-piperazinecarbothioamide activity. N-ethyl-4-(4-methoxyphenyl)-1-piperazinecarbothioamide plays a crucial role in the regulation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. By inhibiting N-ethyl-4-(4-methoxyphenyl)-1-piperazinecarbothioamide activity, this compound can modulate these signaling pathways and affect various cellular processes.
Biochemical and Physiological Effects:
N-ethyl-4-(4-methoxyphenyl)-1-piperazinecarbothioamide has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, reduce amyloid-beta peptide accumulation in Alzheimer's disease, and improve insulin sensitivity in diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-ethyl-4-(4-methoxyphenyl)-1-piperazinecarbothioamide in lab experiments is its potent inhibitory activity against N-ethyl-4-(4-methoxyphenyl)-1-piperazinecarbothioamide. This compound can be used to study the role of N-ethyl-4-(4-methoxyphenyl)-1-piperazinecarbothioamide in various cellular processes and diseases. However, one of the limitations of using this compound is its potential cytotoxicity and off-target effects, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the research on N-ethyl-4-(4-methoxyphenyl)-1-piperazinecarbothioamide. One of the potential applications of this compound is in the development of novel therapies for cancer, Alzheimer's disease, and diabetes. Further studies are needed to elucidate the exact mechanisms of action of this compound and to identify its potential off-target effects. Additionally, the development of more selective N-ethyl-4-(4-methoxyphenyl)-1-piperazinecarbothioamide inhibitors based on the structure of N-ethyl-4-(4-methoxyphenyl)-1-piperazinecarbothioamide could lead to the discovery of more effective and safer therapeutic agents.

Synthesis Methods

The synthesis of N-ethyl-4-(4-methoxyphenyl)-1-piperazinecarbothioamide involves the reaction of 4-methoxyphenylpiperazine with ethyl isothiocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-ethyl-4-(4-methoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. The compound has been found to exhibit potent inhibitory activity against N-ethyl-4-(4-methoxyphenyl)-1-piperazinecarbothioamide, a key enzyme involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

N-ethyl-4-(4-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c1-3-15-14(19)17-10-8-16(9-11-17)12-4-6-13(18-2)7-5-12/h4-7H,3,8-11H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSSAWBGJKTPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-(4-methoxyphenyl)piperazine-1-carbothioamide

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